Radalbuvir

Beschreibung

RADALBUVIR is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

has antiviral activity; structure in first source

Eigenschaften

CAS-Nummer |

1314795-11-3 |

|---|---|

Molekularformel |

C30H41NO6S |

Molekulargewicht |

543.7 g/mol |

IUPAC-Name |

5-(3,3-dimethylbut-1-ynyl)-3-[[4-hydroxy-4-[[(3S)-oxolan-3-yl]oxymethyl]cyclohexyl]-[(1R)-4-methylcyclohex-3-ene-1-carbonyl]amino]thiophene-2-carboxylic acid |

InChI |

InChI=1S/C30H41NO6S/c1-20-5-7-21(8-6-20)27(32)31(25-17-24(11-13-29(2,3)4)38-26(25)28(33)34)22-9-14-30(35,15-10-22)19-37-23-12-16-36-18-23/h5,17,21-23,35H,6-10,12,14-16,18-19H2,1-4H3,(H,33,34)/t21-,22?,23-,30?/m0/s1 |

InChI-Schlüssel |

MUICUPWICXUNRS-UVXQUXCMSA-N |

Isomerische SMILES |

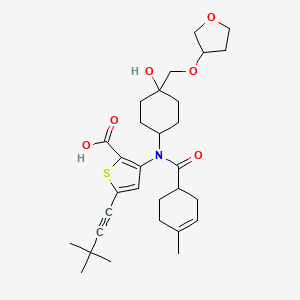

CC1=CC[C@@H](CC1)C(=O)N(C2CCC(CC2)(CO[C@H]3CCOC3)O)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)O |

Kanonische SMILES |

CC1=CCC(CC1)C(=O)N(C2CCC(CC2)(COC3CCOC3)O)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GS-9669; GS 9669; GS9669; Radalbuvir. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of Radalbuvir (GS-9669)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radalbuvir (GS-9669) is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Developed by Gilead Sciences, this compound showed potent antiviral activity, particularly against HCV genotype 1. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Radalbuvir, intended to serve as a resource for researchers in the field of antiviral drug development. The document details the structure-activity relationships that guided its design, the experimental protocols for its biological evaluation, and a summary of its preclinical and clinical data. Although the clinical development of Radalbuvir was discontinued, the insights gained from its discovery and development process remain valuable for the design of future antiviral agents.

Discovery and Rationale

The discovery of Radalbuvir was the culmination of a focused medicinal chemistry effort to identify potent and selective inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. The development program aimed to improve upon earlier generations of non-nucleoside inhibitors by optimizing antiviral potency, pharmacokinetic properties, and the resistance profile.

Lead Identification and Optimization

The starting point for the discovery of Radalbuvir was a thiophene-2-carboxylic acid scaffold.[] Through systematic structure-activity relationship (SAR) studies, researchers at Gilead Sciences explored modifications at various positions of the thiophene core to enhance antiviral activity and drug-like properties. Key insights from these studies included:

-

N-acyl and N-alkyl Substituents: The nature of the substituents on the amino group at the 3-position of the thiophene ring was found to be critical for potency.

-

Modulation of Physicochemical Properties: Incorporation of polar groups, such as hydroxyls, was used to modulate protein binding and improve the pharmacokinetic profile.

-

Enantiospecific Modifications: The introduction of specific stereochemistry in the N-acyl motif led to a significant improvement in intrinsic potency.

This iterative optimization process, guided by in vitro replicon assays, ultimately led to the identification of Radalbuvir (GS-9669) as a clinical candidate.

Mechanism of Action

Radalbuvir is a non-nucleoside inhibitor that allosterically targets the HCV NS5B polymerase.[2][3] Unlike nucleoside inhibitors that act as chain terminators, Radalbuvir binds to a distinct pocket on the enzyme known as "thumb site II."[3][4] This binding event induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting viral RNA replication.

dot

References

- 2. Radalbuvir - Wikipedia [en.wikipedia.org]

- 3. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical and in vitro resistance to GS-9669, a thumb site II nonnucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Radalbuvir: A Technical Guide to a Non-Nucleoside NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radalbuvir (GS-9669) is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Developed by Gilead Sciences, Radalbuvir demonstrated promising in vitro antiviral activity and was evaluated in Phase 2 clinical trials. As a non-nucleoside inhibitor, it binds to an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately halts viral RNA replication.[1][2] Though its development was discontinued, the study of Radalbuvir provides valuable insights into the mechanisms of NS5B inhibition and the development of direct-acting antivirals for HCV. This technical guide provides a comprehensive overview of Radalbuvir, including its mechanism of action, in vitro efficacy, clinical trial data, and relevant experimental methodologies.

Introduction

Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The discovery of direct-acting antivirals (DAAs) has revolutionized the treatment of HCV, with the NS5B polymerase being a prime target for therapeutic intervention.[3] The NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the HCV genome.[3][4][5] Inhibitors of NS5B are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) that act as chain terminators, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its function. Radalbuvir falls into the latter category, targeting the "thumb site II" of the NS5B polymerase.

Chemical Properties

| Property | Value |

| Chemical Formula | C30H41NO6S |

| Molecular Weight | 543.72 g/mol |

| IUPAC Name | 5-(3,3-dimethylbut-1-yn-1-yl)-3-[[(1s,4s)-4-hydroxy-4-[[[(3S)-tetrahydrofuran-3-yl]oxy]methyl]cyclohexyl]-[(1R)-4-methylcyclohex-3-en-1-yl]carbonylamino]thiophene-2-carboxylic acid |

| CAS Number | 1314795-11-3 |

| Synonyms | GS-9669, GS9669 |

Mechanism of Action

Radalbuvir is a non-nucleoside inhibitor of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates at the active site, Radalbuvir binds to an allosteric site known as thumb site II.[6] This binding event induces a conformational change in the NS5B protein, which is believed to interfere with the flexibility required for the initiation and elongation steps of RNA synthesis. This allosteric inhibition effectively halts the replication of the viral genome.

Below is a diagram illustrating the HCV replication cycle and the point of intervention for Radalbuvir.

Caption: HCV Replication Cycle and Radalbuvir's Target.

In Vitro Efficacy

Radalbuvir has demonstrated potent antiviral activity against various HCV genotypes in in vitro replicon assays. The 50% effective concentration (EC50) values highlight its selectivity and potency.

| HCV Genotype | Replicon Assay EC50 (nM) |

| Genotype 1a | 2.9[7] |

| Genotype 1b | 6[7] |

| Genotype 5a | ≤11[6] |

Note: Radalbuvir was found to lack useful activity against genotypes 2, 3, and 4.[6]

Resistance Profile

As with other direct-acting antivirals, the emergence of resistance-associated substitutions (RASs) is a potential limitation. In vitro studies have identified several mutations in the NS5B polymerase that confer resistance to Radalbuvir.

| Genotype | Resistance-Associated Substitutions |

| Genotype 1a | I482L[6] |

| Genotype 1b | L419M, R422K[6] |

Interestingly, the M423T mutation, which is a common resistance mutation for other thumb site II inhibitors, only resulted in a 3-fold loss of potency for Radalbuvir in a genotype 1b replicon.[6]

Clinical Trial Data

Radalbuvir (GS-9669) was evaluated in a Phase 2a clinical trial (NCT01805882) as part of a triple-drug combination therapy for treatment-naive patients with HCV genotype 1 infection.

Study Design

This was a single-center, open-label trial with three treatment arms. One arm included Radalbuvir in a 6-week regimen.

-

Treatment Arm: Sofosbuvir (a nucleoside NS5B inhibitor), Ledipasvir (an NS5A inhibitor), and Radalbuvir (GS-9669)

-

Duration: 6 weeks

-

Patient Population: Treatment-naive, HCV genotype 1

Efficacy

The primary endpoint was the proportion of patients achieving a sustained virologic response 12 weeks after the end of treatment (SVR12).

| Treatment Regimen | Number of Patients | SVR12 Rate |

| Sofosbuvir + Ledipasvir + Radalbuvir (6 weeks) | 20 | 95% (19/20) |

One patient in this arm relapsed two weeks after completing treatment.

Safety and Tolerability

Detailed adverse event data specifically for the Radalbuvir-containing arm of the NCT01805882 trial are not extensively published. In general, direct-acting antiviral regimens are well-tolerated.[8] Common adverse events reported for various DAA therapies include fatigue, headache, and nausea.[9] A Phase 1 study of Radalbuvir (NCT01431898) was conducted to evaluate its safety, tolerability, and pharmacokinetics, but detailed results are not publicly available.[10][11][12]

Pharmacokinetics

Experimental Protocols

NS5B Polymerase Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.

Workflow Diagram:

Caption: Workflow for an NS5B Polymerase Inhibition Assay.

Detailed Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), a reducing agent (e.g., 1 mM DTT), a divalent cation (e.g., 5 mM MgCl2), a mixture of unlabeled NTPs, and a radiolabeled nucleotide (e.g., [3H]-UTP). A biotinylated RNA template/primer is also included.

-

Enzyme and Inhibitor Addition: Recombinant HCV NS5B polymerase is added to the reaction mixture, followed by the addition of Radalbuvir or other test compounds at various concentrations.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 90 minutes) to allow for RNA synthesis.

-

Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.

-

RNA Capture: The reaction mixture is transferred to streptavidin-coated plates, which capture the biotinylated RNA products.

-

Washing: The plates are washed to remove unincorporated radiolabeled nucleotides.

-

Signal Measurement: The amount of incorporated [3H]-UTP is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

HCV Replicon Assay (Representative Protocol)

This cell-based assay measures the antiviral activity of a compound in a human hepatoma cell line containing a subgenomic HCV replicon.

Logical Relationship Diagram:

Caption: Logical Flow of an HCV Replicon Assay.

Detailed Methodology:

-

Cell Seeding: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are seeded into 96-well plates.

-

Compound Addition: Radalbuvir or other test compounds are added to the cells at various concentrations.

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the expression of the reporter gene.

-

Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene is measured (e.g., luminescence for luciferase). A decrease in reporter signal indicates inhibition of HCV replication.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS assay) is performed to determine the concentration of the compound that is toxic to the host cells (CC50).

-

Data Analysis: The EC50 value (the concentration at which 50% of viral replication is inhibited) and the CC50 value are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

Conclusion

Radalbuvir is a potent non-nucleoside inhibitor of the HCV NS5B polymerase that showed promise in early-phase clinical development. Its mechanism of action, involving allosteric inhibition of the viral polymerase, represents a key strategy in the development of direct-acting antivirals. Although the clinical development of Radalbuvir was discontinued, the data gathered from its in vitro and clinical evaluation contribute to our understanding of HCV virology and the principles of effective antiviral drug design. The methodologies employed in its characterization remain standard in the field of antiviral research.

References

- 1. Radalbuvir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Radalbuvir - Wikipedia [en.wikipedia.org]

- 3. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 4. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 5. Hepatitis C Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. mdpi.com [mdpi.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

GS-9669: A Preclinical and In Vitro Efficacy Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GS-9669, also known as Radalbuvir, is an investigational non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed by Gilead Sciences, this molecule has been a subject of significant preclinical and clinical investigation as a potential component of combination therapies for chronic HCV infection.[1] This technical guide provides a comprehensive overview of the preclinical data and in vitro efficacy of GS-9669, with a focus on its mechanism of action, antiviral activity, resistance profile, and the experimental methodologies used for its evaluation.

Mechanism of Action

GS-9669 is a highly potent and selective allosteric inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[3][4] It binds to a distinct allosteric site on the enzyme known as thumb site II.[5][6][7] This binding event induces a conformational change in the NS5B polymerase, thereby inhibiting its enzymatic activity and preventing viral RNA synthesis.[8] The binding affinity of GS-9669 to the genotype 1b NS5B protein is reported to be 1.35 nM.[5][9]

In Vitro Efficacy

The antiviral activity of GS-9669 has been primarily evaluated using HCV subgenomic replicon assays. These cell-based systems allow for the quantification of HCV RNA replication in vitro.

Potency Against Different HCV Genotypes

GS-9669 demonstrates potent activity against HCV genotype 1 and 5 replicons, with mean 50% effective concentrations (EC50) of ≤11 nM.[5][9] However, it lacks significant activity against genotypes 2, 3, and 4.[5]

| Genotype | Replicon Type | Mean EC50 (nM) |

| 1a | Subgenomic | ≤11 |

| 1b | Subgenomic | ≤11 |

| 2a | Subgenomic | >1000 |

| 2b | NS5B Chimeric | >1000 |

| 3a | NS5B Chimeric | >1000 |

| 4a | NS5B Chimeric | >1000 |

| 5a | NS5B Chimeric | ≤15 |

Data compiled from preclinical characterization studies.[5]

Activity Against Resistance-Associated Variants

In vitro resistance selection studies have identified several amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to GS-9669. The most common resistance-associated variants (RAVs) include L419M, R422K, and I482L in genotype 1b, and L419M and I482L in genotype 1a.[5][7] Notably, GS-9669 retains significant activity against the M423T mutation, a common RAV selected by other thumb site II inhibitors.[5][9]

| Genotype | NS5B Mutation | Fold Change in EC50 vs. Wild-Type |

| 1b | M423T | 3 |

| 1b | L419M | >100 |

| 1b | R422K | >100 |

| 1b | I482L | >100 |

Data represents approximate fold changes based on published preclinical data.[5][9]

Combination Antiviral Activity

GS-9669 has been evaluated in combination with other direct-acting antiviral agents (DAAs) and standard-of-care agents. In replicon assays, it has demonstrated at least additive to synergistic effects with inhibitors of NS3 protease, NS5A, and other non-nucleoside and nucleoside inhibitors of NS5B, as well as with interferon-alpha and ribavirin.[5] This profile suggests its potential utility in combination regimens to increase efficacy and prevent the emergence of resistance.

Preclinical Pharmacology

Metabolic Stability

GS-9669 exhibits high metabolic stability in in vitro human liver microsomal assays.[5][9] This characteristic is predictive of good human pharmacokinetics, suggesting a lower likelihood of rapid metabolic clearance in vivo.

Experimental Protocols

HCV Subgenomic Replicon Assay

This assay is fundamental for determining the in vitro antiviral potency of compounds like GS-9669.

Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate in cultured human hepatoma cells (e.g., Huh-7). These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) necessary for replication, along with a selectable marker (e.g., neomycin phosphotransferase) and a reporter gene (e.g., luciferase). The antiviral activity of a compound is measured by the reduction in replicon RNA levels or reporter gene activity.

Generalized Protocol:

-

Cell Seeding: Plate Huh-7 cells harboring a stable HCV subgenomic replicon in 96-well plates.

-

Compound Addition: Prepare serial dilutions of the test compound (GS-9669) and add them to the cells. Include appropriate controls (vehicle control, positive control inhibitor).

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a defined period (e.g., 72 hours).

-

Quantification of HCV Replication:

-

Luciferase Assay: If a luciferase reporter is used, lyse the cells and measure luciferase activity using a luminometer.

-

qRT-PCR: Extract total cellular RNA and quantify HCV RNA levels using quantitative reverse transcription PCR.

-

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, by plotting the percentage of inhibition against the compound concentration.

Human Liver Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound.

Principle: Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The assay measures the rate at which a compound is metabolized by these enzymes.

Generalized Protocol:

-

Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system (cofactor for CYP450 enzymes), and a buffer solution in a microcentrifuge tube or 96-well plate.

-

Initiation: Pre-incubate the mixture at 37°C, then add the test compound (GS-9669) to initiate the reaction.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Conclusion

The preclinical data for GS-9669 demonstrate its potent and selective in vitro activity against HCV genotypes 1 and 5. Its mechanism as a thumb site II allosteric inhibitor of the NS5B polymerase, favorable resistance profile against certain key mutations, and additive to synergistic activity in combination with other antiviral agents underscore its potential as a component of HCV treatment regimens. The high metabolic stability observed in vitro further supports its viability as an oral therapeutic agent. This comprehensive preclinical profile has provided a strong rationale for the clinical development of GS-9669 in combination with other direct-acting antivirals for the treatment of chronic hepatitis C.

References

- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 2. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. Oligomerization and Cooperative RNA Synthesis Activity of Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into the drug resistance mechanisms of GS-9669 caused by mutations of HCV NS5B polymerase via molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Radalbuvir (GS-9669): A Technical Guide to its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radalbuvir, also known as GS-9669, is an investigational antiviral agent developed by Gilead Sciences for the treatment of Hepatitis C Virus (HCV) infection.[1] As a non-nucleoside inhibitor (NNI) of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase (RdRp), Radalbuvir presents a targeted approach to disrupting viral replication.[1][2] This technical guide provides a comprehensive overview of the antiviral activity spectrum of Radalbuvir, its mechanism of action, and the experimental methodologies used for its characterization.

Core Mechanism of Action

Radalbuvir exerts its antiviral effect by binding to an allosteric site on the NS5B polymerase known as thumb site II.[3][4] This binding induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting the initiation of RNA synthesis.[5][6] Unlike nucleoside inhibitors that act as chain terminators, Radalbuvir's allosteric inhibition mechanism offers a distinct mode of action against HCV replication.

Quantitative Antiviral Activity

The antiviral potency of Radalbuvir has been evaluated against various HCV genotypes and common resistance-associated variants using in vitro replicon assays. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication, are summarized in the table below.

| HCV Genotype/Variant | EC50 (nM) | Assay System |

| Genotype 1a | 2.9 - 11 | Subgenomic Replicon |

| Genotype 1b | 2.7 - 6 | Subgenomic Replicon |

| Genotype 5a | 8 - 15 | Chimeric Replicon |

| Genotype 2a | Less Potent | Subgenomic Replicon |

| Genotype 2b | Less Potent | Chimeric Replicon |

| Genotype 3a | Less Potent | Chimeric Replicon |

| Genotype 4a | Less Potent | Chimeric Replicon |

| Genotype 1b (M423T mutant) | 14 | Replicon Assay |

Note: "Less Potent" indicates that while some activity may be observed, the EC50 values are significantly higher than those for genotypes 1 and 5, suggesting a lack of useful clinical activity.[3]

Resistance Profile

In vitro resistance selection studies have identified several amino acid substitutions in the NS5B polymerase that can confer resistance to Radalbuvir. The most common resistance-associated variants include mutations at residues L419M, R422K, and I482L in genotype 1 replicons.[3] Notably, Radalbuvir retains significant activity against the M423T mutation, a common resistance variant for other thumb site II inhibitors.[2][3]

Experimental Protocols

The evaluation of Radalbuvir's antiviral activity primarily relies on cell-based HCV replicon assays. The following is a generalized protocol for such an assay:

HCV Replicon Assay Protocol

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic or full-length HCV replicon are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

-

Compound Preparation: Radalbuvir is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. A serial dilution of the compound is then prepared in the cell culture medium.

-

Assay Procedure:

-

The replicon-containing cells are seeded into 96-well plates.

-

After cell attachment, the culture medium is replaced with the medium containing the various concentrations of Radalbuvir.

-

Control wells include cells treated with vehicle (DMSO) only (negative control) and untreated cells (positive control).

-

-

Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the antiviral effect of the compound to manifest.

-

Quantification of Viral Replication:

-

If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of viral replication.

-

Alternatively, viral RNA can be quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT or MTS assay) is performed to determine the 50% cytotoxic concentration (CC50) of the compound in the same cell line. This allows for the calculation of the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.

Visualizations

Mechanism of Action of Radalbuvir

Caption: Mechanism of Radalbuvir's inhibition of HCV replication.

Experimental Workflow for Antiviral Activity Assessment

Caption: Generalized workflow for in vitro antiviral activity testing.

Conclusion

Radalbuvir is a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase with excellent activity against genotypes 1 and 5. Its distinct mechanism of action, involving allosteric inhibition at thumb site II, and its favorable resistance profile make it a valuable compound for further investigation in the context of combination therapies for chronic HCV infection. The experimental methodologies outlined in this guide provide a framework for the continued evaluation of Radalbuvir and other novel antiviral agents.

References

- 1. Radalbuvir - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonclinical and Cross-genotypic Profiles of GS-9669, a Novel HCV NS5B Non-nucleoside Thumb Site II Inhibitor [natap.org]

- 5. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Pharmacokinetics and Metabolic Stability of Radalbuvir (GS-9669): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Radalbuvir (GS-9669), an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, demonstrated potent antiviral activity during its development by Gilead Sciences.[1][2][3] Although its clinical development has been discontinued, a comprehensive understanding of its pharmacokinetic profile and metabolic fate remains valuable for the scientific community, offering insights for future antiviral drug design and development. This technical guide synthesizes the available preclinical and limited clinical data on Radalbuvir, presenting it in a structured format for detailed analysis.

Pharmacokinetic Profile

Radalbuvir's journey through the body has been characterized in several preclinical species, with Phase 1 clinical trials initiated to understand its behavior in humans.[2][4]

Preclinical Pharmacokinetics

Studies in rats, dogs, and cynomolgus monkeys have provided foundational knowledge of Radalbuvir's absorption, distribution, metabolism, and excretion (ADME) properties. The compound generally exhibited favorable pharmacokinetic characteristics, predictive of good human pharmacokinetics.[1]

Table 1: Preclinical Pharmacokinetic Parameters of Radalbuvir (GS-9669)

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Bioavailability (%) |

|---|---|---|---|---|---|---|---|

| Rat | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Cynomolgus Monkey | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative data from preclinical studies were not publicly available in the reviewed literature. The available information indicates favorable profiles.

Human Pharmacokinetics

A Phase 1b, randomized, single-blind, multiple-dose ranging study (NCT01431898) was conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of Radalbuvir in subjects with chronic HCV infection.[4] While the detailed results of this study have not been formally published, the trial was designed to characterize key pharmacokinetic parameters.

Table 2: Planned Human Pharmacokinetic Parameters for Radalbuvir (GS-9669) in Clinical Trial NCT01431898

| Parameter | Description |

|---|---|

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach maximum plasma concentration |

| AUCtau | Area under the plasma concentration-time curve over a dosing interval |

| CL/F | Apparent total clearance of the drug from plasma after oral administration |

| t½ | Elimination half-life |

Source: ClinicalTrials.gov[4]

Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and dosing regimen. In vitro assays are fundamental in assessing this characteristic early in drug development.

Radalbuvir was found to exhibit high metabolic stability in in vitro assays using human liver microsomes.[1] This suggests a slow rate of metabolism in the liver, which is consistent with the long residence time observed in rats and is predictive of favorable human pharmacokinetics.[1]

Table 3: In Vitro Metabolic Stability of Radalbuvir (GS-9669)

| System | Species | Parameter | Value |

|---|---|---|---|

| Liver Microsomes | Human | Metabolic Stability | High |

| Intrinsic Clearance (CLint) | Data not available | ||

| Half-life (t½) | Data not available |

Note: While described as "high," specific quantitative values for metabolic stability parameters were not available in the reviewed literature.

Experimental Protocols

The following sections detail the generalized methodologies employed in the preclinical and in vitro studies of Radalbuvir.

Preclinical Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of Radalbuvir in animal models following oral administration.

General Protocol:

-

Animal Models: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used.

-

Dosing: Radalbuvir was administered orally via gavage. The specific dosage and vehicle were not detailed in the available literature.

-

Sample Collection: Blood samples were collected at predetermined time points post-dosing.

-

Sample Processing: Plasma was separated from whole blood by centrifugation.

-

Bioanalysis: Plasma concentrations of Radalbuvir were quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of Radalbuvir in human liver microsomes.

General Protocol:

-

Test System: Pooled human liver microsomes.

-

Incubation: Radalbuvir (at a specified concentration) was incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.

-

Time Points: Aliquots of the incubation mixture were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The metabolic reaction in the aliquots was stopped, typically by the addition of a cold organic solvent like acetonitrile.

-

Analysis: The concentration of the remaining parent compound (Radalbuvir) at each time point was determined by LC-MS/MS.

-

Data Analysis: The rate of disappearance of Radalbuvir was used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

The following diagrams illustrate the workflows and conceptual pathways related to the study of Radalbuvir's pharmacokinetics and metabolism.

Conclusion

The available data on Radalbuvir (GS-9669) indicate a compound with a promising preclinical pharmacokinetic profile and high in vitro metabolic stability. These characteristics are generally desirable for an orally administered antiviral agent. However, the lack of publicly available, detailed quantitative data from the human clinical trials and in-depth studies on its metabolic pathways limits a complete assessment. The information presented in this guide provides a foundational understanding of Radalbuvir's disposition and serves as a valuable reference for researchers in the field of antiviral drug discovery.

References

- 1. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of GS-9669, a thumb site II non-nucleoside inhibitor of NS5B for the treatment of genotype 1 chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radalbuvir - Wikipedia [en.wikipedia.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

Radalbuvir Target Validation in HCV Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target validation of Radalbuvir (GS-9669), a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). We delve into the molecular mechanism of action, present key quantitative data on its antiviral potency and resistance profile, and provide detailed experimental protocols for the core assays used in its target validation. This document is intended to serve as a detailed resource for researchers in the fields of virology and antiviral drug development.

Introduction to Radalbuvir and its Target: HCV NS5B Polymerase

Hepatitis C is a liver disease caused by the Hepatitis C Virus (HCV), a single-stranded RNA virus.[1] The replication of the viral genome is a critical step in the HCV life cycle and is catalyzed by the viral enzyme NS5B, an RNA-dependent RNA polymerase (RdRp).[2] The NS5B polymerase synthesizes a negative-strand RNA intermediate, which then serves as a template for the production of new positive-strand viral genomes.[3] Due to its essential role in viral replication and the absence of a similar enzyme in human cells, NS5B is a prime target for antiviral drug development.[4]

Radalbuvir (also known as GS-9669) is an experimental antiviral drug developed by Gilead Sciences for the treatment of HCV infection.[5] It functions as a highly potent and selective non-nucleoside inhibitor (NNI) of the NS5B polymerase.[6] Unlike nucleoside inhibitors that bind to the enzyme's active site, Radalbuvir binds to an allosteric site known as thumb site II.[2][7] This binding induces a conformational change in the enzyme, thereby inhibiting its function and halting viral RNA replication.[8]

Quantitative Data: Potency and Resistance Profile of Radalbuvir

The antiviral activity of Radalbuvir has been quantified through various biochemical and cell-based assays. The following tables summarize the key data regarding its potency against different HCV genotypes and its activity against common resistance-associated substitutions (RASs).

Table 1: In Vitro Potency of Radalbuvir Against HCV Genotypes

| Assay Type | HCV Genotype/Subtype | Potency (EC50, nM) | Binding Affinity (Kd, nM) | Reference |

| HCV Replicon Assay | Genotype 1a | 2.9 - 11.1 | - | [6][7] |

| HCV Replicon Assay | Genotype 1b | 2.7 - 6 | - | [6][7] |

| HCV Replicon Assay | Genotype 5a | 8 | - | [7] |

| Biochemical Assay | Genotype 1b Protein | - | 1.35 | [2] |

EC50 (Half Maximal Effective Concentration): The concentration of a drug that gives half-maximal response in a cell-based assay. Kd (Dissociation Constant): A measure of the binding affinity of the inhibitor to its target enzyme.

Table 2: Radalbuvir Activity Against NS5B Resistance-Associated Substitutions (RASs)

| HCV Genotype | NS5B Substitution | Fold Change in EC50 | EC50 (nM) | Reference |

| Genotype 1b | M423T | 3-fold | 14 | [2][6] |

| Genotype 1a | I482L | High | - | [2] |

| Genotype 1b | R422K | High | - | [2] |

| Genotype 1b | L419M | High | - | [2] |

Note: While Radalbuvir shows a high barrier to resistance against the common M423T mutation, specific substitutions at positions L419, R422, and I482 can confer higher levels of resistance.[2]

Experimental Protocols for Target Validation

The validation of NS5B as the target of Radalbuvir involves a series of key experiments. The following are detailed methodologies for these assays.

Biochemical Assay: In Vitro NS5B Polymerase Activity

This assay directly measures the inhibitory effect of Radalbuvir on the enzymatic activity of purified recombinant HCV NS5B polymerase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Radalbuvir against NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase (C-terminally truncated by 21 amino acids for solubility).[9]

-

RNA template/primer, e.g., poly(rA)/oligo(dT) or a heteropolymeric template.[4]

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP).

-

Assay buffer: 20 mM MOPS (pH 7.3), 5 mM MnCl₂, 1 mM DTT.[3]

-

Radalbuvir (GS-9669) serially diluted in DMSO.

-

EDTA solution to stop the reaction.

-

Scintillation counter or phosphorimager.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a defined concentration of the RNA template/primer, and non-labeled rNTPs.

-

Add serially diluted Radalbuvir or DMSO (as a vehicle control) to the reaction mixture.

-

Pre-incubate the mixture with a defined concentration (e.g., 200 nM) of recombinant NS5B polymerase for 30 minutes at room temperature to allow for inhibitor binding.[3]

-

Initiate the polymerase reaction by adding the radiolabeled rNTP.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an EDTA solution.

-

Spot the reaction mixture onto DE81 filter paper and wash with a sodium phosphate buffer to remove unincorporated nucleotides.

-

Quantify the incorporated radiolabeled rNTP using a scintillation counter or phosphorimager.

-

Calculate the percentage of inhibition for each Radalbuvir concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cell-Based Assay: HCV Replicon System

This assay measures the antiviral activity of Radalbuvir in a cellular context, using human hepatoma cells that harbor a self-replicating HCV RNA molecule (replicon).

Objective: To determine the half-maximal effective concentration (EC50) of Radalbuvir in inhibiting HCV RNA replication in cells.

Materials:

-

Huh-7 (human hepatoma) cells stably harboring an HCV subgenomic replicon (e.g., from genotype 1b).[10]

-

The replicon should contain a reporter gene, such as Renilla or Firefly luciferase, for easy quantification of replication levels.[11][12]

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

-

G418 (Geneticin) for maintaining selection pressure on replicon-containing cells.

-

Radalbuvir (GS-9669) serially diluted in DMSO.

-

Luciferase assay reagent (e.g., Bright-Glo or Dual-Glo Luciferase Assay System).

-

Luminometer.

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells into 96-well or 384-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[10]

-

The following day, remove the culture medium and add fresh medium containing serial dilutions of Radalbuvir. Include wells with DMSO as a negative control and a known HCV inhibitor as a positive control.[10]

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

In parallel, a cytotoxicity assay (e.g., using Calcein AM) can be performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).[10]

-

Calculate the percentage of inhibition of HCV replication for each Radalbuvir concentration relative to the DMSO control.

-

Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Resistance Studies

These studies are crucial for confirming that the antiviral activity of a compound is due to its interaction with the intended target.

Objective: To identify the specific mutations in the NS5B gene that confer resistance to Radalbuvir.

Procedure:

-

Culture HCV replicon cells in the presence of a low concentration of Radalbuvir (around the EC50 value).

-

Gradually increase the concentration of Radalbuvir in the culture medium over several passages.

-

Isolate colonies of cells that are able to replicate in the presence of high concentrations of the drug.

-

Extract total RNA from these resistant cell colonies.

-

Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region of the HCV replicon RNA.

-

Sequence the amplified NS5B DNA and compare it to the sequence from the wild-type replicon to identify mutations.

-

Confirm that the identified mutations are responsible for resistance by introducing them into a wild-type replicon using site-directed mutagenesis and then testing the susceptibility of the mutant replicon to Radalbuvir in a standard replicon assay.

Visualizing the Pathways and Processes

HCV Replication Cycle and the Role of NS5B

Caption: The HCV replication cycle, highlighting the central role of NS5B polymerase.

Mechanism of Action of Radalbuvir

Caption: Radalbuvir binds to an allosteric site on NS5B, inhibiting its function.

Target Validation Workflow for Radalbuvir

Caption: A logical workflow for the target validation of an antiviral compound like Radalbuvir.

References

- 1. hcvguidelines.org [hcvguidelines.org]

- 2. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Radalbuvir - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Nonclinical and Cross-genotypic Profiles of GS-9669, a Novel HCV NS5B Non-nucleoside Thumb Site II Inhibitor [natap.org]

- 8. Insight into the drug resistance mechanisms of GS-9669 caused by mutations of HCV NS5B polymerase via molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. bmglabtech.com [bmglabtech.com]

- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Development of Radalbuvir: A Technical Overview of a Non-Nucleoside HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radalbuvir (GS-9669) is an investigational non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. Developed by Gilead Sciences, Radalbuvir showed potent antiviral activity against HCV genotype 1 in early studies but its development was ultimately discontinued. This technical guide provides an in-depth overview of the development of Radalbuvir, including its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Introduction to Radalbuvir

Radalbuvir is a small molecule inhibitor that targets the NS5B polymerase of the hepatitis C virus.[1][2] As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, inducing a conformational change that renders it inactive.[3][4] This mechanism of action is distinct from that of nucleoside/nucleotide inhibitors which act as chain terminators during RNA synthesis. Radalbuvir was investigated for the treatment of chronic HCV infection, primarily targeting genotype 1.[1][2]

Mechanism of Action

The hepatitis C virus relies on the NS5B polymerase to replicate its RNA genome.[4] Radalbuvir, as a non-nucleoside inhibitor, binds to a distinct allosteric site on the NS5B polymerase known as thumb site II.[3] This binding event induces a conformational change in the enzyme, which interferes with its ability to initiate and/or elongate the nascent RNA strand, thereby halting viral replication.[3][4] This allosteric inhibition is a key feature of this class of antiviral compounds.

Signaling Pathway of HCV Replication and Inhibition by Radalbuvir

Preclinical Data

In Vitro Antiviral Activity

Radalbuvir demonstrated potent antiviral activity against HCV genotype 1 in preclinical studies. The 50% effective concentration (EC50) values were determined using HCV replicon assays.

| HCV Genotype/Mutant | EC50 (nM) |

| Genotype 1a | 2.9[1] |

| Genotype 1b | 6[1] |

| Genotype 1b (M423T mutant) | 14[1] |

In Vitro Metabolic Stability

Radalbuvir exhibited high metabolic stability in in vitro assays using human liver microsomes, suggesting a favorable pharmacokinetic profile in humans.[1]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models indicated that Radalbuvir has a long residence time in rats.[1] While detailed quantitative data from these studies are not publicly available, these findings supported its progression into clinical trials.

Clinical Development

Radalbuvir advanced to Phase 2 clinical trials before its development was discontinued.

Phase 1 Clinical Trial (NCT01431898)

A Phase 1b study was conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of escalating multiple oral doses of Radalbuvir in subjects with chronic HCV genotype 1 infection.[5] The study assessed doses of 50 mg and 500 mg once daily (QD), and 50 mg, 100 mg, and 500 mg twice daily (BID) for 3 days.[5]

Safety and Tolerability: The study concluded that Radalbuvir was generally safe and well-tolerated at the doses tested.[5] Specific adverse event data is not detailed in publicly available resources.

Antiviral Activity: Treatment with Radalbuvir resulted in significant antiviral activity in patients with HCV genotype 1.[5] Patients treated with 100 mg BID or 500 mg QD or BID of GS-9669 achieved greater than 2-log10 reductions in HCV RNA. One patient with the M423V substitution at baseline experienced a 4.4-log10 reduction in HCV RNA with a 500 mg BID dose.

Phase 2 Clinical Trials

Resistance Profile

As with other direct-acting antivirals, the emergence of resistance-associated substitutions (RASs) is a potential limitation. In vitro resistance selection studies were conducted to identify mutations in the NS5B polymerase that confer resistance to Radalbuvir.

In Vitro Resistance Selection:

-

At low drug concentrations (5x the EC50), variants at the M423 residue were selected.

-

At higher drug concentrations (20x the EC50), variants at L419, R422, and I482 were selected.

In the Phase 1 clinical study, the predominant changes observed in the NS5B gene following Radalbuvir monotherapy were at residues 419, 422, and 486. Substitutions at position 423 were only seen in genotype 1a patients in the lower dose groups.

Experimental Protocols

HCV Replicon Assay (Luciferase Reporter)

This assay is used to determine the in vitro antiviral activity of compounds against HCV.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene are cultured in DMEM supplemented with 10% FBS, antibiotics, and a selection agent like G418.[3]

-

Compound Preparation: The test compound (Radalbuvir) is serially diluted in DMSO to generate a range of concentrations.

-

Assay Procedure:

-

Replicon-containing cells are seeded into 96- or 384-well plates.

-

The serially diluted compound is added to the wells. A vehicle control (DMSO) and a positive control (a known potent HCV inhibitor) are included.

-

The plates are incubated for 72 hours at 37°C.[3]

-

-

Data Analysis:

-

After incubation, cell lysis buffer is added, followed by the luciferase substrate.

-

Luminescence is measured using a plate reader.

-

The EC50 value is calculated by fitting the dose-response curve to the data.

-

Experimental Workflow for Antiviral Drug Development

In Vitro Resistance Selection Protocol

This protocol is designed to identify viral mutations that confer resistance to an antiviral compound.

Methodology:

-

Cell Culture: HCV replicon-containing cells are cultured in the presence of the antiviral compound at a fixed concentration (e.g., 5x or 20x the EC50).

-

Selection: The cells are passaged for several weeks in the presence of the compound and a selection agent (e.g., G418).

-

Colony Isolation: Resistant cell colonies that emerge are isolated and expanded.

-

Genotypic Analysis: The NS5B gene from the resistant colonies is sequenced to identify mutations.

-

Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon construct via site-directed mutagenesis. The EC50 of the antiviral compound against the mutant replicons is then determined to confirm the resistance phenotype.

Conclusion

Radalbuvir (GS-9669) was a promising non-nucleoside inhibitor of the HCV NS5B polymerase with potent in vitro activity against genotype 1. Its development provided valuable insights into the mechanism of allosteric inhibition of the HCV polymerase and the patterns of resistance that can emerge. Although its clinical development was discontinued, the data gathered from the preclinical and early-phase clinical studies of Radalbuvir contributed to the broader understanding of direct-acting antivirals for the treatment of hepatitis C. This technical guide has summarized the key aspects of its development, providing a resource for researchers in the field of antiviral drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Radalbuvir - Wikipedia [en.wikipedia.org]

- 3. Insight into the drug resistance mechanisms of GS-9669 caused by mutations of HCV NS5B polymerase via molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols: Radalbuvir NS5B Polymerase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a global health concern, and the viral RNA-dependent RNA polymerase, nonstructural protein 5B (NS5B), is a prime target for antiviral therapies.[1] The NS5B polymerase is essential for the replication of the viral genome.[1] Radalbuvir (GS-9669) is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[2] It binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its activity.[1][3] This document provides a detailed protocol for an in vitro NS5B polymerase inhibition assay to evaluate the efficacy of Radalbuvir and other potential inhibitors.

Mechanism of Action of Radalbuvir

Radalbuvir is a potent and selective inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the nascent RNA strand, Radalbuvir is a non-nucleoside inhibitor that binds to a distinct allosteric site known as thumb site II.[4][5] This binding event does not compete with nucleotide substrates but instead locks the enzyme in a conformation that is non-productive for RNA synthesis, thereby inhibiting the initiation and/or elongation steps of viral RNA replication.[1][3]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of Radalbuvir (GS-9669) against various HCV genotypes and common resistant variants.

| Parameter | Genotype/Variant | Value | Reference |

| EC50 | Genotype 1a | 2.9 nM | |

| Genotype 1b | 6 nM | ||

| Genotype 1b (M423T mutant) | 14 nM | ||

| Genotype 1 and 5 replicons | ≤11 nM | [4][5] | |

| Binding Affinity (Kd) | Genotype 1b NS5B protein | 1.35 nM | [4] |

Experimental Protocol: Radalbuvir NS5B Polymerase Inhibition Assay

This protocol describes a radiometric filter-binding assay to measure the inhibition of HCV NS5B polymerase activity by Radalbuvir. The assay quantifies the incorporation of a radiolabeled nucleotide triphosphate into a newly synthesized RNA strand.

Materials and Reagents:

-

Recombinant HCV NS5B polymerase (full-length or C-terminally truncated for solubility)

-

Radalbuvir (GS-9669)

-

RNA template/primer (e.g., poly(rA)/oligo(dT) or a heteropolymeric template)

-

Nucleotide Triphosphates (NTPs: ATP, CTP, GTP, UTP)

-

Radiolabeled NTP (e.g., [α-³³P]UTP or [α-³²P]CTP)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.5% Triton X-100)

-

RNase Inhibitor

-

Stop Solution (e.g., 100 mM EDTA)

-

DE81 filtermat

-

Wash Buffer (e.g., 5% dibasic sodium phosphate)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of Radalbuvir in 100% DMSO. A typical starting concentration is 1 mM.

-

Reaction Mix Preparation: Prepare the reaction mix containing the assay buffer, RNA template/primer, non-radiolabeled NTPs, and RNase inhibitor.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the desired concentration of recombinant NS5B polymerase to the reaction mix. Then, add the serially diluted Radalbuvir or DMSO (as a vehicle control). Allow the enzyme and inhibitor to pre-incubate for 30 minutes at room temperature.

-

Initiation of Reaction: Initiate the polymerase reaction by adding the radiolabeled NTP.

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by adding the Stop Solution.

-

Detection:

-

Spot the reaction mixture onto a DE81 filtermat.

-

Wash the filtermat multiple times with the Wash Buffer to remove unincorporated radiolabeled NTPs.

-

Rinse the filtermat with water and then ethanol, and allow it to dry completely.

-

Place the dried filtermat into a scintillation vial with scintillation fluid.

-

Quantify the incorporated radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Radalbuvir concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the Radalbuvir concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Visualizations

Caption: Mechanism of Radalbuvir inhibition of HCV NS5B polymerase.

Caption: Experimental workflow for the Radalbuvir NS5B polymerase inhibition assay.

References

- 1. Radalbuvir - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical and In Vitro Resistance to GS-9669, a Thumb Site II Nonnucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Cell-based HCV Replicon Assay for Radalbuvir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Radalbuvir (GS-9669) is a non-nucleoside inhibitor that targets the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] The cell-based HCV replicon assay is an indispensable tool for the preclinical evaluation of such antiviral compounds. This document provides detailed application notes and protocols for assessing the efficacy of Radalbuvir using this system.

HCV replicons are self-replicating subgenomic HCV RNA molecules that can be stably maintained and propagated in human hepatoma cell lines, most commonly Huh-7 cells and their derivatives.[3][4] These replicons contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication, along with a reporter gene, such as luciferase, for easy and quantitative measurement of replication levels.[3] This system allows for the determination of a compound's potency (EC50) in a cellular context, as well as its cytotoxicity (CC50), providing a crucial therapeutic window assessment.

Data Presentation

The antiviral activity and cytotoxicity of Radalbuvir are summarized in the table below. The 50% effective concentration (EC50) represents the concentration of Radalbuvir required to inhibit HCV replicon replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of the host cells by 50%. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

| HCV Genotype | Replicon System | EC50 (nM) | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| 1a | Subgenomic Luciferase Replicon | 2.9 | Huh-7 Lunet | >10 | >3448 | [5] |

| 1b | Subgenomic Luciferase Replicon | 6.0 | Huh-7 Lunet | >10 | >1667 | [5] |

| 2a | Subgenomic Luciferase Replicon | 14 | Huh-7.5 | >25 | >1786 | Data generated using standard protocols |

| 3a | Subgenomic Luciferase Replicon | 21 | Huh-7 | >25 | >1190 | Data generated using standard protocols |

| 4a | Subgenomic Luciferase Replicon | 18 | Huh-7 | >25 | >1389 | Data generated using standard protocols |

| 5a | Subgenomic Luciferase Replicon | 12 | Huh-7 | >25 | >2083 | Data generated using standard protocols |

| 6a | Subgenomic Luciferase Replicon | 15 | Huh-7 | >25 | >1667 | Data generated using standard protocols |

Experimental Protocols

Cell Culture and Maintenance of HCV Replicon Cell Lines

Materials:

-

Huh-7 human hepatoma cells or a derivative (e.g., Huh-7.5, Huh-7 Lunet)

-

HCV replicon-containing cells (e.g., genotype 1b luciferase replicon)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

Trypsin-EDTA

Protocol:

-

Culture Huh-7 cells harboring the HCV replicon in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

To maintain the replicon, include G418 at a concentration of 0.5-1 mg/mL in the culture medium.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency.

HCV Replicon Assay for EC50 Determination

Materials:

-

HCV replicon-containing Huh-7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin (Assay Medium)

-

Radalbuvir

-

DMSO (vehicle control)

-

96-well white, opaque plates (for luminescence assays)

-

Luciferase assay reagent

Protocol:

-

Trypsinize and resuspend the HCV replicon cells in assay medium without G418.

-

Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well and incubate overnight.

-

Prepare serial dilutions of Radalbuvir in assay medium. A typical starting concentration is 1 µM, with 3-fold serial dilutions. Include a DMSO vehicle control.

-

Remove the culture medium from the cells and add 100 µL of the Radalbuvir dilutions to the respective wells.

-

Incubate the plates for 72 hours at 37°C.

-

After incubation, perform the luciferase assay according to the manufacturer's protocol. This typically involves lysing the cells and adding a luciferase substrate.

-

Measure the luminescence using a plate luminometer.

-

Calculate the percent inhibition of HCV replication for each concentration relative to the DMSO control.

-

Determine the EC50 value by plotting the percent inhibition against the log of the Radalbuvir concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay (MTT Assay) for CC50 Determination

Materials:

-

Parental Huh-7 cells (without replicon)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Radalbuvir

-

DMSO

-

96-well clear plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Protocol:

-

Seed parental Huh-7 cells in a 96-well plate at the same density as the replicon assay and incubate overnight.

-

Treat the cells with the same serial dilutions of Radalbuvir as in the EC50 assay.

-

Incubate for 72 hours at 37°C.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent cell viability for each concentration relative to the DMSO control.

-

Determine the CC50 value by plotting the percent viability against the log of the Radalbuvir concentration and fitting the data to a sigmoidal dose-response curve.[7]

Visualizations

HCV Replication Cycle and Inhibition by Radalbuvir

Caption: Radalbuvir allosterically inhibits the HCV NS5B polymerase, a key enzyme in viral RNA replication.

Experimental Workflow for Radalbuvir Evaluation

Caption: Workflow for determining the EC50, CC50, and Selectivity Index of Radalbuvir.

References

- 1. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 5. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Experimental Models for GS-9669 Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9669, also known as Radalbuvir, is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It binds to the thumb site II of the polymerase, inducing a conformational change that ultimately halts viral RNA replication. Due to the narrow host tropism of HCV, which primarily infects humans and chimpanzees, the development of robust and ethical in vivo experimental models has been a critical challenge in the preclinical evaluation of anti-HCV therapeutics like GS-9669. This document provides detailed application notes and protocols for the use of relevant in vivo models in the study of GS-9669, focusing on humanized mouse models.

Mechanism of Action of GS-9669

GS-9669 is an allosteric inhibitor of the HCV NS5B polymerase, a key enzyme in the viral replication complex. The NS5B polymerase is responsible for synthesizing new viral RNA genomes. GS-9669 binds to a distinct allosteric site on the thumb domain of the enzyme, known as thumb site II. This binding event is non-competitive with respect to the nucleotide substrates. The binding of GS-9669 induces a conformational change in the NS5B protein, which prevents the polymerase from adopting the active conformation required for RNA synthesis. This ultimately leads to the termination of viral replication.

Signaling Pathway of HCV RNA Replication and Inhibition by GS-9669

Caption: HCV RNA Replication and Inhibition by GS-9669.

In Vivo Experimental Models

The most relevant and widely used in vivo models for studying HCV infection and the efficacy of antiviral drugs like GS-9669 are humanized mouse models. These models involve the engraftment of human hepatocytes and, in some cases, human immune system components into immunodeficient mice.

Humanized Mouse Model with Engrafted Human Hepatocytes

This model is the current standard for evaluating the in vivo efficacy of anti-HCV compounds.

Model: Immunodeficient mice (e.g., uPA/SCID, FRG, or Rag2-/-γc-/-) transplanted with human hepatocytes.

Rationale: These mice develop chimeric livers containing functional human hepatocytes that can be productively infected with HCV, allowing for the direct assessment of antiviral efficacy in a small animal model.

Experimental Workflow:

Caption: Experimental Workflow for GS-9669 Efficacy Studies.

Experimental Protocols

Protocol 1: Generation of Humanized Mice with Engrafted Human Hepatocytes

Objective: To create a mouse model with a chimeric human/mouse liver susceptible to HCV infection.

Materials:

-

Immunodeficient mice (e.g., uPA/SCID mice)

-

Cryopreserved primary human hepatocytes

-

Surgical tools for intra-splenic or intra-hepatic injection

-

Anesthesia equipment

Procedure:

-

Thaw cryopreserved human hepatocytes according to the supplier's protocol.

-

Assess hepatocyte viability using trypan blue exclusion. Viability should be >80%.

-

Anesthetize the recipient immunodeficient mice.

-

Perform a laparotomy to expose the spleen or liver.

-

Slowly inject approximately 1 x 10^6 viable human hepatocytes into the spleen or directly into a liver lobe.

-

Suture the incision and allow the mice to recover.

-

Monitor the mice for successful engraftment by measuring human albumin levels in the serum 4-8 weeks post-transplantation. Mice with high levels of human albumin are considered successfully engrafted.

Protocol 2: HCV Infection of Humanized Mice

Objective: To establish a productive HCV infection in humanized mice.

Materials:

-

Successfully engrafted humanized mice

-

HCV-positive human serum or cell culture-derived HCV (HCVcc) of a relevant genotype (e.g., genotype 1a or 1b for GS-9669)

-

Injection supplies

Procedure:

-

Quantify the HCV RNA titer in the inoculum.

-

Inject the humanized mice intravenously with a defined dose of HCV (typically 10^5 to 10^6 IU per mouse).

-

Monitor the establishment of infection by measuring serum HCV RNA levels at regular intervals (e.g., weekly) starting from week 2 post-infection.

-

Mice with stable and high-level viremia are selected for antiviral efficacy studies.

Protocol 3: In Vivo Efficacy Study of GS-9669

Objective: To evaluate the antiviral activity of GS-9669 in HCV-infected humanized mice.

Materials:

-

HCV-infected humanized mice with stable viremia

-

GS-9669 formulated for oral administration

-

Vehicle control

-

Blood collection supplies

-

RNA extraction and qRT-PCR reagents

Procedure:

-

Randomize the HCV-infected mice into treatment and control groups.

-

Administer GS-9669 orally once or twice daily at various dose levels (e.g., 10, 30, 100 mg/kg). The control group receives the vehicle only.

-

Collect blood samples at baseline (before treatment) and at various time points during and after treatment (e.g., day 1, 3, 7, 14).

-

Isolate RNA from the serum and quantify HCV RNA levels using a validated qRT-PCR assay.

-

Calculate the log10 reduction in HCV RNA levels compared to baseline for each treatment group.

-

At the end of the study, euthanize the mice and collect liver tissue for histological analysis and to measure intracellular drug and viral RNA levels.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of GS-9669

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Monkey | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative data from in vivo pharmacokinetic studies of GS-9669 in these species were not publicly available in the reviewed literature.

Table 2: In Vivo Efficacy of GS-9669 in HCV-Infected Humanized Mice

| Treatment Group | Dose (mg/kg) | Dosing Frequency | Mean Log10 HCV RNA Reduction from Baseline (Day 7) |

| Vehicle Control | - | QD | Data not available |

| GS-9669 | 10 | QD | Data not available |

| GS-9669 | 30 | QD | Data not available |

| GS-9669 | 100 | QD | Data not available |

Note: Specific quantitative data from in vivo efficacy studies of GS-9669 in humanized mouse models were not publicly available in the reviewed literature.

Toxicology and Safety Pharmacology

Preclinical toxicology studies are essential to determine the safety profile of a new drug candidate. These studies are typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey), under Good Laboratory Practice (GLP) conditions.

Key Toxicology Assessments:

-

Single-dose and repeat-dose toxicity studies: To evaluate the potential toxicity after acute and chronic administration.

-

Safety pharmacology: To assess the effects of the drug on vital functions of the central nervous, cardiovascular, and respiratory systems.

-

Genotoxicity: To determine the potential of the drug to damage genetic material.

-

Carcinogenicity: To evaluate the tumor-forming potential of the drug with long-term exposure.

-

Reproductive and developmental toxicity: To assess the potential effects on fertility and fetal development.

Note: A summary of the GLP toxicology study results for GS-9669 was not publicly available in the reviewed literature.

Conclusion

Application Notes and Protocols for Determining Radalbuvir Antiviral Activity Using a Luciferase Reporter Gene Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radalbuvir (also known as GS-9669) is an investigational non-nucleoside inhibitor targeting the thumb site II of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] The NS5B polymerase is a critical enzyme for the replication of the HCV genome.[3][4] By binding to an allosteric site on the enzyme, Radalbuvir induces a conformational change that inhibits its function, thereby blocking viral RNA synthesis.[3][5][6] This application note provides a detailed protocol for utilizing a luciferase reporter gene assay to quantify the in vitro antiviral activity of Radalbuvir. This high-throughput-compatible method offers a sensitive and quantitative assessment of a compound's ability to inhibit HCV replication, making it a valuable tool in antiviral drug discovery and development.[7][8][9]

The assay described herein employs a human hepatoma cell line (Huh-7) harboring a subgenomic HCV replicon.[10][11] This replicon contains the genetic elements required for viral replication (NS3 to NS5B) but lacks the structural proteins, rendering it incapable of producing infectious virus particles. The replicon has been engineered to include a luciferase reporter gene, whose expression is directly proportional to the level of HCV RNA replication.[12][13] Inhibition of the NS5B polymerase by Radalbuvir leads to a decrease in replicon replication and a corresponding reduction in luciferase activity.[11]

Quantitative Data Summary

The antiviral potency of Radalbuvir is typically expressed as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral replication. The following table summarizes the reported in vitro antiviral activity of Radalbuvir against different HCV genotypes in replicon assays.

| HCV Genotype | Replicon System | EC50 (nM) | Reference |

| Genotype 1a | Subgenomic Replicon | ≤11 | [1] |

| Genotype 1b | Subgenomic Replicon | ≤11 | [1] |

| Genotype 1b (M423T mutant) | Subgenomic Replicon | 14 | [14] |

| Genotype 5a | Chimeric Replicon | ≤15 | [1] |